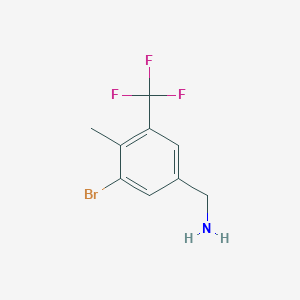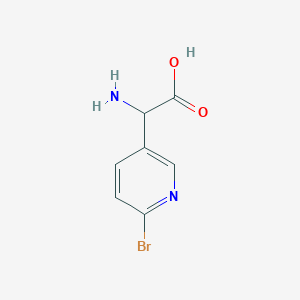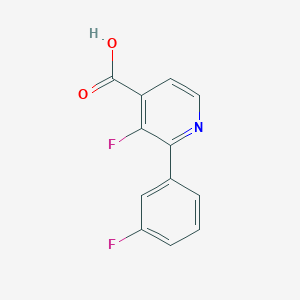![molecular formula C13H17BrClNO3 B12077240 [2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)
[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 4-bromo-2-chlorophenol with ethylene carbonate to form the corresponding phenoxyethyl intermediate. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phenolic or amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenoxyethyl carbamates, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions due to its potential biological activity.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromo and chloro substituents enhances its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: An ester used in organic synthesis with similar reactivity but different functional groups.
3-Chlorophenol: A phenolic compound with similar halogen substituents but different overall structure.
2-Hydroxybenzyl alcohol: A phenolic alcohol with similar reactivity but different substituents.
Uniqueness
[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester is unique due to the combination of bromo and chloro substituents on the phenoxy ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where such properties are desired.
Eigenschaften
Molekularformel |
C13H17BrClNO3 |
|---|---|
Molekulargewicht |
350.63 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-bromo-2-chlorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrClNO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
AOIORXMPPCSTCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)


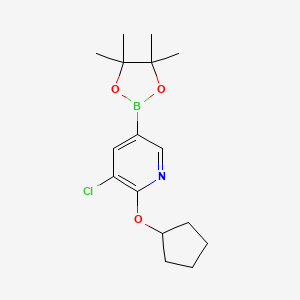
![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)

![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
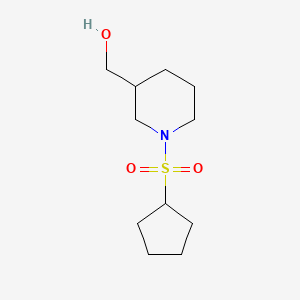
![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)
